molecular formula C8H11F2N3 B2895479 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine CAS No. 1803567-33-0

2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine

Cat. No. B2895479
CAS RN: 1803567-33-0
M. Wt: 187.194
InChI Key: VQDRARPQSWQSGE-UHFFFAOYSA-N
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Description

The compound “2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine” is an organic compound with the molecular formula C8H11F2N3 . It appears as a powder and is one of numerous organic compounds available for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 187.19 . The IUPAC name is 2,2-difluoro-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanamine . The compound includes a cyclopenta[c]pyrazol ring attached to a 2,2-difluoroethan-1-amine group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Reactivity

Chemodivergent, multicomponent domino reactions in aqueous media highlight the utility of pyrazole derivatives in synthesizing densely functionalized compounds. The use of L-proline as a catalyst facilitates the assembly of 4H-pyrano[2,3-c]pyrazoles, showcasing the chemical versatility of pyrazole frameworks in creating complex molecular architectures through cyclocondensation, Michael addition, and annulation steps (Prasanna, Perumal, & Menéndez, 2013). Similarly, the synthesis of pyrazole derivatives and their crystallization in different space groups illustrate their potential in forming structurally diverse compounds, which can be pivotal for exploring new materials and pharmacophores (Titi et al., 2020).

Biological Activities

The synthesis and characterization of pyrazole derivatives reveal their significance in identifying antitumor, antifungal, and antibacterial pharmacophore sites. Such studies are crucial for drug discovery, offering insights into the structure-activity relationships that govern the bioactivity of these compounds (Titi et al., 2020). Moreover, the exploration of cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines for their antimicrobial properties further underscores the therapeutic potential of pyrazole-based compounds in addressing microbial resistance (Sirakanyan et al., 2021).

properties

IUPAC Name

2,2-difluoro-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3/c9-8(10,4-11)7-5-2-1-3-6(5)12-13-7/h1-4,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDRARPQSWQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine

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